



## Preclinical Data on Picilorex Remains Largely Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Picilorex |           |
| Cat. No.:            | B1200125  | Get Quote |

Despite extensive searches for preclinical trial data regarding the anorectic agent **Picilorex**, detailed information on its administration, efficacy, and safety in animal models is not publicly available. As a result, the creation of comprehensive application notes and protocols, including quantitative data summaries, detailed experimental methodologies, and signaling pathway diagrams, cannot be fulfilled at this time.

**Picilorex**, also known by its developmental code UP 507-04 and the brand name Roxenan, is classified as a monoamine reuptake inhibitor. While it was previously marketed as a treatment for obesity, it is no longer available. The discontinuation of the drug may contribute to the scarcity of published preclinical research.

Efforts to locate specific studies detailing its pharmacokinetic and pharmacodynamic profiles, toxicology reports, or the precise signaling pathways through which it exerts its effects have been unsuccessful. Publicly accessible scientific databases and literature repositories do not contain the necessary quantitative data to construct structured tables for comparative analysis. Furthermore, the absence of published research prevents the outlining of specific experimental protocols used in any preclinical evaluation.

Consequently, the generation of visual diagrams to illustrate experimental workflows or signaling cascades, a key requirement of the request, is not feasible due to the lack of foundational information on the drug's mechanism of action at a molecular level.

Researchers, scientists, and drug development professionals seeking information on **Picilorex** for historical or comparative purposes should be aware of the limited availability of preclinical







data in the public domain. Any future research or discussion on this compound would likely require access to proprietary data from the original developing pharmaceutical company, which is not currently accessible.

 To cite this document: BenchChem. [Preclinical Data on Picilorex Remains Largely Undisclosed]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200125#picilorex-administration-in-preclinical-trials]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com